Maxacalcitol
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Overview
Description
Maxacalcitol, also known by its trade name Oxarol, is a synthetic analog of vitamin D3 and functions as a vitamin D receptor activator. It is primarily used in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and as a topical ointment for psoriasis .
Mechanism of Action
Target of Action
Maxacalcitol, also known as 22-Oxacalcitriol, is a synthetic analog of vitamin D3 . Its primary target is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that mediates the biological effects of vitamin D3 .
Mode of Action
This compound binds to the VDR, activating it . This activation leads to changes in gene expression, which can have various effects depending on the cell type and context . For instance, in the case of secondary hyperparathyroidism resulting from hemodialysis, this compound can suppress the synthesis and secretion of parathyroid hormone .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with the VDR . One key pathway is the regulation of calcium homeostasis . By binding to the VDR, this compound can influence the transcription of genes involved in calcium absorption and regulation . Another pathway influenced by this compound is the Nrf2-Keap1 antioxidant pathway, which plays a role in protecting against oxidative stress .
Pharmacokinetics
This compound is transported differently than other vitamin D analogs due to its reduced affinity to the Vitamin D Binding Protein (DBP). It is mainly transported by chylomicrons . This unique transport mechanism influences the bioavailability of this compound . In terms of metabolism, this compound is initially metabolized to three less polar metabolites, and further metabolites are observed through the C-3 epimerization or the C-25 dehydration pathway .
Result of Action
The activation of the VDR by this compound leads to various cellular and molecular effects. For instance, it can suppress the synthesis and secretion of parathyroid hormone in patients with secondary hyperparathyroidism . Additionally, this compound has been shown to attenuate the progression of diabetic nephropathy by suppressing oxidative stress and enhancing the Nrf2-Keap1 pathway .
Biochemical Analysis
Biochemical Properties
Maxacalcitol interacts with the vitamin D receptor, which plays a crucial role in various biochemical reactions . It suppresses the synthesis and secretion of parathyroid hormone, and decreases its concentration in the blood . It also inhibits the proliferation and induces the differentiation of epidermal keratinocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat secondary hyperparathyroidism resulting from hemodialysis . It also has a therapeutic effect on psoriasis by suppressing keratinocyte proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vitamin D receptor, leading to the suppression of parathyroid hormone synthesis and secretion . It also influences cell function by inhibiting the proliferation and promoting the differentiation of epidermal keratinocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in the treatment of plaque psoriasis, improvement continued throughout an 8-week study period, suggesting that further benefit might be obtained if this compound ointment were applied for longer .
Preparation Methods
Maxacalcitol is synthesized from pregnenolone acetate through a novel method that involves a combination of five-step organic transformations and one-step biological transformation. This method is shorter, milder, and simpler compared to previously reported approaches. The overall yield of this unoptimized process is approximately 0.178% .
Chemical Reactions Analysis
Maxacalcitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can be used to introduce different functional groups into the this compound molecule, which can affect its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Maxacalcitol has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of vitamin D analogs and their chemical properties.
Biology: It is used to investigate the role of vitamin D receptors in various biological processes.
Medicine: this compound is used in the treatment of secondary hyperparathyroidism and psoriasis. .
Industry: This compound is used in the pharmaceutical industry for the development of new treatments for conditions related to vitamin D deficiency
Comparison with Similar Compounds
Maxacalcitol is compared with other vitamin D analogs such as calcitriol, alfacalcidol, paricalcitol, doxercalciferol, tacalcitol, and calcipotriol. This compound is unique in its rapid clearance from the circulation, which prevents sustained effects on intestinal calcium absorption and bone resorption while allowing prolonged suppression of parathyroid hormone gene expression. This makes it less likely to cause hypercalcemia compared to other analogs .
Similar compounds include:
- Calcitriol
- Alfacalcidol
- Paricalcitol
- Doxercalciferol
- Tacalcitol
- Calcipotriol
These compounds share similar mechanisms of action but differ in their pharmacokinetics and potential side effects .
Properties
CAS No. |
103909-75-7 |
---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
5-[2-[(7aS)-1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/t18?,21?,22?,23?,24?,26-/m1/s1 |
InChI Key |
DTXXSJZBSTYZKE-AAMRAYDJSA-N |
Isomeric SMILES |
CC(C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Appearance |
Solid powder |
103909-75-7 | |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maxacalcitol; Maxacalcitriol; 22-Oxacalcitriol; MC 1275; OCT; Prezios; Sch 209579; alpha,25-Dihydroxy-22-oxavitamin D3; 22-Oxa-1,25-dihydroxyvitamin D3. |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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